molecular formula C13H7Br2NO2 B303292 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol

Numéro de catalogue B303292
Poids moléculaire: 369.01 g/mol
Clé InChI: JNTNQTIXUXAKRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol (DBB) is a chemical compound that belongs to the class of benzisoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DBB possesses unique chemical properties that make it an ideal candidate for various research studies.

Mécanisme D'action

The mechanism of action of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is not fully understood. However, it is believed that 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has also been found to inhibit the activity of various kinases involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. Additionally, 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been found to inhibit the replication of the hepatitis C virus by interfering with the viral life cycle.

Avantages Et Limitations Des Expériences En Laboratoire

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol possesses various advantages and limitations for lab experiments. One of the major advantages of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is its potent pharmacological activity, which makes it an ideal candidate for various research studies. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the major limitations of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has not been extensively studied for its potential toxicity, which may limit its clinical applications.

Orientations Futures

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has the potential to be developed into a potent therapeutic agent for various diseases, including cancer and viral infections. Future research studies should focus on elucidating the mechanism of action of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol and identifying its potential targets. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol in vivo. Furthermore, the development of novel synthetic methods for 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol and its derivatives may lead to the discovery of more potent and selective analogs.

Méthodes De Synthèse

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol can be synthesized by the reaction of 5,7-dibromo-3-nitro-1,2-benzisoxazole with phenylhydrazine in the presence of a reducing agent. The reaction yields 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol as a yellow solid with a melting point of 218-220°C. The purity of the compound can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.

Propriétés

Nom du produit

5,7-Dibromo-3-phenyl-1,2-benzisoxazol-2-ol

Formule moléculaire

C13H7Br2NO2

Poids moléculaire

369.01 g/mol

Nom IUPAC

5,7-dibromo-2-oxido-3-phenyl-1,2-benzoxazol-2-ium

InChI

InChI=1S/C13H7Br2NO2/c14-9-6-10-12(8-4-2-1-3-5-8)16(17)18-13(10)11(15)7-9/h1-7H

Clé InChI

JNTNQTIXUXAKRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=[N+](OC3=C(C=C(C=C32)Br)Br)[O-]

SMILES canonique

C1=CC=C(C=C1)C2=[N+](OC3=C2C=C(C=C3Br)Br)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.